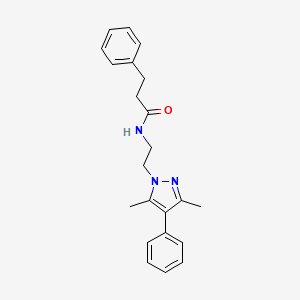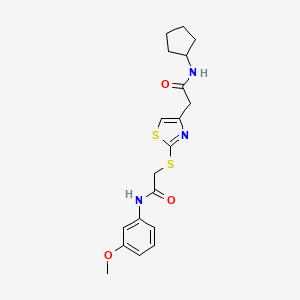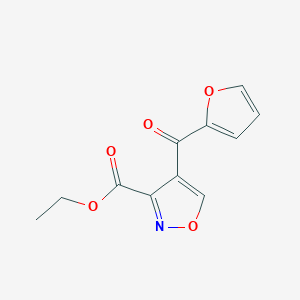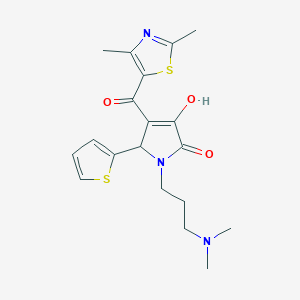![molecular formula C16H12N2O3S B2656744 N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941966-17-2](/img/structure/B2656744.png)
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, also known as BTD, is a small molecule that has been studied for its potential in various scientific applications.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide:
Antibacterial Agents
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: has shown promising antibacterial properties. Research indicates that derivatives of benzothiazole exhibit significant activity against various Gram-positive and Gram-negative bacterial strains. This compound could be developed further to combat bacterial infections, particularly those resistant to conventional antibiotics .
Anticancer Activity
Benzothiazole derivatives, including this compound, have been investigated for their potential anticancer properties. They can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. This makes them valuable candidates for developing new cancer therapies .
Antifungal Applications
The compound also demonstrates antifungal properties, making it useful in treating fungal infections. Its ability to disrupt fungal cell membranes and inhibit fungal growth positions it as a potential antifungal agent in both medical and agricultural settings .
Antioxidant Properties
Research has shown that benzothiazole derivatives possess antioxidant activities. This compound can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This property is particularly beneficial in preventing diseases related to oxidative stress, such as neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and providing relief in conditions such as arthritis and other inflammatory diseases .
Antiviral Applications
Benzothiazole derivatives have been studied for their antiviral properties. This compound can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. Its effectiveness against a range of viruses could be crucial in managing viral infections .
Neuroprotective Agents
The neuroprotective effects of this compound have been investigated, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It can protect neurons from damage and improve cognitive functions, offering potential therapeutic benefits for these conditions .
Agricultural Applications
In agriculture, this compound can be used as a pesticide due to its ability to inhibit the growth of harmful microorganisms. Its application can help protect crops from bacterial and fungal infections, thereby improving crop yield and quality .
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(10-1-4-13-14(7-10)21-6-5-20-13)18-11-2-3-12-15(8-11)22-9-17-12/h1-4,7-9H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMYRQVHRUMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)
![N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2656664.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-mesitylacetamide](/img/structure/B2656670.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2656682.png)
